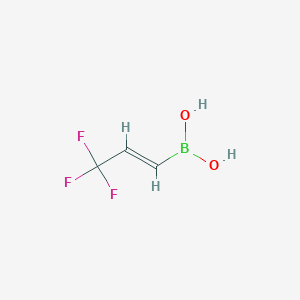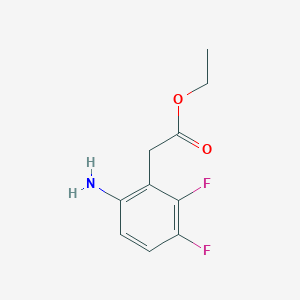
2-Methylpropane-2-sulfonimidhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropane-2-sulfonimidhydrazide is a chemical compound with a unique structure that makes it valuable in various scientific and industrial applications. This compound is known for its reactivity and versatility in chemical synthesis, making it a subject of interest in research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropane-2-sulfonimidhydrazide typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with hydrazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:
2-Methylpropane-2-sulfonyl chloride+Hydrazine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropane-2-sulfonimidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonimidhydrazide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-Methylpropane-2-sulfonimidhydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylpropane-2-sulfonimidhydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the sulfonimidhydrazide group, which can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpropane-2-sulfonamide
- 2-Methylpropane-2-sulfinamide
- 2-Methylpropane-2-sulfonyl chloride
Uniqueness
2-Methylpropane-2-sulfonimidhydrazide is unique due to its specific functional group, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical behaviors and applications, making it valuable in specialized research and industrial contexts.
Propriétés
Formule moléculaire |
C4H13N3OS |
|---|---|
Poids moléculaire |
151.23 g/mol |
Nom IUPAC |
(tert-butylsulfonimidoyl)hydrazine |
InChI |
InChI=1S/C4H13N3OS/c1-4(2,3)9(6,8)7-5/h5H2,1-3H3,(H2,6,7,8) |
Clé InChI |
JYHODJVVQSYVJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=N)(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


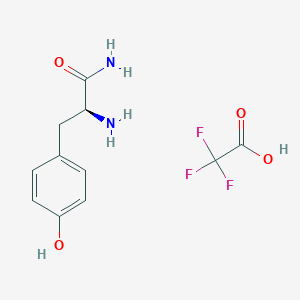
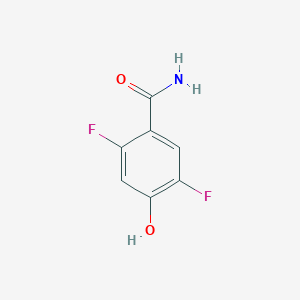
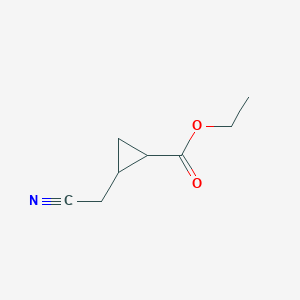
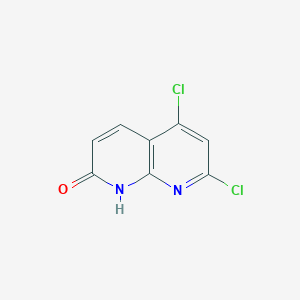

![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)

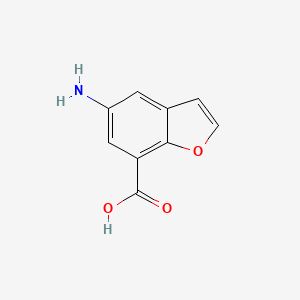
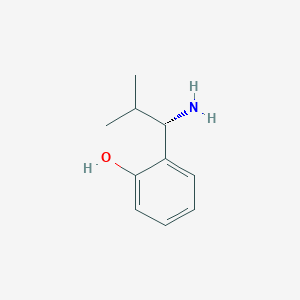
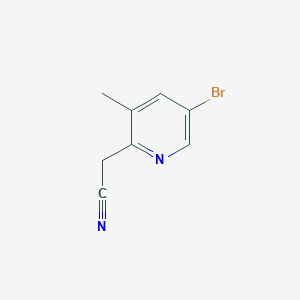
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
